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Compound of Interest

Compound Name: Iron, tris(diethyldithiocarbamato)-

Cat. No.: B087258 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

characterization of Iron, tris(diethyldithiocarbamato)-. This guide provides a comparative

analysis with Iron, tris(dimethyldithiocarbamato)- and Cobalt, tris(diethyldithiocarbamato)-,

supported by experimental data and detailed methodologies.

Iron, tris(diethyldithiocarbamato)- is an octahedral coordination complex of iron(III). It is a

black solid that is soluble in organic solvents.[1] This compound and its analogues are of

significant interest due to their unique physicochemical properties, including spin crossover

behavior, and their potential applications in various fields, including as fungicides and as NO

trapping agents.[1][2] Accurate characterization is crucial for its application and further

development. This guide presents a summary of its key characterization data in comparison to

Iron, tris(dimethyldithiocarbamato)- and Cobalt, tris(diethyldithiocarbamato)-, along with

detailed experimental protocols for common analytical techniques.

Physicochemical Properties
The fundamental physicochemical properties of Iron, tris(diethyldithiocarbamato)- and its

selected alternatives are summarized in Table 1. These properties are essential for handling,

formulation, and initial assessment of the compounds.
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Property
Iron,
tris(diethyldithiocar
bamato)-

Iron,
tris(dimethyldithioc
arbamato)-

Cobalt,
tris(diethyldithiocar
bamato)-

Chemical Formula C15H30FeN3S6[1][3] C9H18FeN3S6[2] C15H30CoN3S6[4][5]

Molecular Weight 500.63 g/mol [1] 416.5 g/mol [2] 503.742 g/mol [6]

Appearance
Dark brown to black

solid[1]

Dark brown to black,

odorless solid[2]
Green solid[4]

CAS Number 13963-59-2[1] 14484-64-1[2] 13963-60-5[4]

Density 1.404 g/cm³[1] 1.52 g/cm³[2] 1.43 g/cm³[4]

Solubility
Soluble in organic

solvents[1]

0.01% in water (20

°C)[2]

Soluble in organic

solvents[4]

Melting Point Decomposes[2]
Decomposes above

180 °C[2]
Not available

Spectroscopic and Structural Characterization
A combination of spectroscopic and structural analysis techniques is employed to fully

characterize these metal complexes. The following sections detail the expected data from key

analytical methods.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups and probing the

coordination environment of the dithiocarbamate ligand. The key vibrational bands are

summarized in Table 2.

Vibrational Mode
Iron,
tris(diethyldithiocar
bamato)-

Iron,
tris(dimethyldithioc
arbamato)-

Cobalt,
tris(diethyldithiocar
bamato)-

ν(C-N) ~1488 cm⁻¹ Not available ~1488 cm⁻¹

ν(C-S) ~1027 cm⁻¹ Not available ~1027 cm⁻¹
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Note: Specific data for Iron, tris(dimethyldithiocarbamato)- was not readily available in the

search results. The data for the cobalt complex is based on a similar dithiocarbamate complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the metal

complex. The absorption maxima for Iron, tris(diethyldithiocarbamato)- and a related cobalt

complex are presented in Table 3.

Compound λmax (nm)

Iron, tris(diethyldithiocarbamato)- Not available

Tris(N-(pyrrol-2-ylmethyl)-N-

butyldithiocarbamato-S,S')cobalt(III)
250, 277, 327, 400, 488, 642[7]

Note: Specific UV-Vis absorption data for Iron, tris(diethyldithiocarbamato)- and Iron,

tris(dimethyldithiocarbamato)- were not found in the provided search results. The data for a

comparable cobalt(III) dithiocarbamate complex is included for illustrative purposes.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

complex. Electrospray ionization (ESI) is a common technique for analyzing organometallic

compounds.[8][9][10][11]

Compound Expected [M]+ (m/z)
Key Fragmentation
Pathways

Iron,

tris(diethyldithiocarbamato)-
500.011322

Loss of diethylaminyl radical,

CS2

Iron,

tris(dimethyldithiocarbamato)-
416.5 Not available

Cobalt,

tris(diethyldithiocarbamato)-
503.009594 Not available
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the iron(III) center, the NMR spectra of these complexes

exhibit broad signals and large chemical shift ranges.[12] This makes spectral interpretation

challenging but also provides valuable information about the electronic structure and magnetic

properties.

Compound Key ¹H NMR Features

Iron, tris(diethyldithiocarbamato)- Broad signals for the ethyl protons.

Iron, tris(dimethyldithiocarbamato)- Broad signals for the methyl protons.

Cobalt, tris(diethyldithiocarbamato)-
Diamagnetic Co(III) complex shows sharp, well-

resolved signals for the ethyl protons.

X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths

and angles. For Iron, tris(diethyldithiocarbamato)-, X-ray crystallography has revealed a

temperature-dependent spin crossover phenomenon.[1] At low temperatures (79 K), the

complex is in a low-spin state with shorter Fe-S bond lengths (231 pm), while at room

temperature (297 K), it is in a high-spin state with longer Fe-S bond lengths (356 pm).[1] The

cobalt(III) analogue, Cobalt, tris(diethyldithiocarbamato)-, has an octahedral coordination

geometry with Co-S distances of 267 pm.[4]

Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.

Synthesis of Iron, tris(diethyldithiocarbamato)-
Iron tris(dithiocarbamate)s are typically prepared by salt metathesis reactions.[1][2]

Synthesis of Iron, tris(diethyldithiocarbamato)-.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the

dithiocarbamate ligand and its coordination to the metal center.

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify the key vibrational bands, such

as the C-N and C-S stretching frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions in the metal complex.

Sample Preparation: A solution of the complex is prepared in a suitable solvent (e.g.,

chloroform or dichloromethane) at a known concentration.

Data Acquisition: The solution is placed in a quartz cuvette, and the UV-Vis spectrum is

recorded over a specific wavelength range (e.g., 200-800 nm). A blank spectrum of the

solvent is also recorded for baseline correction.[13][14]

Data Analysis: The absorption maxima (λmax) and the corresponding molar absorptivity (ε)

values are determined from the spectrum.

UV-Vis Spectroscopy Workflow.

Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique suitable for the analysis of coordination complexes.[8][9]

[10][11]

Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent

system, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and water,

sometimes with the addition of a small amount of acid (e.g., formic acid) to aid ionization.
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Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The

instrument parameters (e.g., spray voltage, capillary temperature) are optimized to obtain a

stable signal and minimize fragmentation.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺) and

any significant fragment ions. The isotopic pattern of the molecular ion is compared with the

theoretical pattern to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of paramagnetic complexes requires specific experimental conditions to

overcome the challenges associated with broad signals and short relaxation times.[12]

Sample Preparation: A solution of the complex is prepared in a deuterated solvent (e.g.,

CDCl₃ or CD₂Cl₂).

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. A

wide spectral width is used to ensure all signals are observed. Shorter relaxation delays and

a larger number of scans may be necessary to obtain a good signal-to-noise ratio.

Data Analysis: The spectrum is analyzed to identify the chemical shifts of the protons. Due to

the paramagnetic nature of the iron(III) center, the signals will be significantly shifted and

broadened compared to a diamagnetic analogue.

Logical Relationships in Characterization
The characterization of a metal complex is a multi-faceted process where different analytical

techniques provide complementary information to build a complete picture of the compound's

identity and properties.

Interconnectivity of Analytical Techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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